(4-Pentylcyclohexyl)benzene
Description
(4-Pentylcyclohexyl)benzene is a cyclohexylbenzene derivative characterized by a pentyl chain attached to the cyclohexane ring and a benzene moiety. It serves as a core structure for liquid crystals (LCs) and functional materials due to its rigid-flexible balance, enabling stable mesophases and tunable optoelectronic properties . Its synthesis typically involves Williamson ether reactions or Friedel-Crafts alkylation, followed by reduction and functionalization steps . The compound’s trans-configuration is prevalent in LC applications, as it promotes linear molecular packing and enhances dielectric anisotropy .
Properties
IUPAC Name |
(4-pentylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-10,15,17H,2-3,5,8,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAWXWGFZYRQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299924 | |
| Record name | (trans-4-Pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66227-31-4, 61203-96-1 | |
| Record name | (4-Pentylcyclohexyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66227-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (trans-4-Pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, (trans-4-pentylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Pentylcyclohexyl)benzene can be synthesized through various methods. One common synthetic route involves the hydrogenation of (4-pentylidenecyclohexyl)benzene using hydrogen and palladium on activated charcoal as a catalyst in ethanol. This method yields a high purity product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (4-Pentylcyclohexyl)benzene undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclohexyl derivatives using hydrogenation techniques.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on activated charcoal.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Pentylcyclohexyl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Pentylcyclohexyl)benzene involves its interaction with various molecular targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, while the cyclohexyl and pentyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
The following analysis compares (4-Pentylcyclohexyl)benzene with structurally analogous compounds, focusing on substituents, alkyl chain length, and functional groups. Key differences in properties and applications are highlighted.
Substituent Effects on Electronic and Dielectric Properties
- 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): The substitution of the benzene ring with a cyano group (-CN) increases polarity and dielectric anisotropy (Δε = +4.2), making PCH5 suitable for high-performance LC displays. The nitrile group enhances molecular polarizability under electric fields, as shown by DFT studies .
- 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene :
Fluorine substitution introduces electronegativity, slightly reducing dielectric anisotropy (Δε = +3.1) compared to PCH5 but improving thermal stability (clearing point ~120°C) . - 1-Methoxy-4-(4-pentylcyclohexyl)benzene :
The methoxy (-OCH₃) group donates electrons, lowering melting points (mp = 29.78°C) and reducing dielectric response. This derivative is used in low-voltage LC mixtures .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Dielectric Anisotropy (Δε) | Clearing Point (°C) | Application |
|---|---|---|---|---|
| This compound | -H | +1.8 | ~95 | Base LC material |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | -CN | +4.2 | ~110 | Active matrix LCDs |
| 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene | -F | +3.1 | ~120 | High-temperature LCs |
| 1-Methoxy-4-(4-pentylcyclohexyl)benzene | -OCH₃ | +0.9 | ~85 | Low-power displays |
Alkyl Chain Length Variation
- 4-(4-Propylcyclohexyl)phenol: Shortening the alkyl chain to propyl reduces molecular flexibility, raising the melting point (mp = 30.36°C) but narrowing the nematic phase range compared to the pentyl analog .
- 4-(4-Heptylcyclohexyl)phenol: Extending the chain to heptyl increases van der Waals interactions, broadening the LC phase range (ΔT = 40°C) but lowering solubility in organic solvents .
Table 2: Alkyl Chain Length vs. Thermal Properties
| Compound | Alkyl Chain | Melting Point (°C) | Nematic Range (°C) |
|---|---|---|---|
| 4-(4-Propylcyclohexyl)phenol | Propyl (C3) | 30.36 | 25–70 |
| This compound | Pentyl (C5) | 29.78 | 20–95 |
| 4-(4-Heptylcyclohexyl)phenol | Heptyl (C7) | 31.12 | 15–110 |
Functional Group Additions for Aggregation-Induced Emission (AIE)
- 1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene :
The ethynyl linker and bromododecyl chain enable AIE, emitting intense fluorescence in aggregated states. This contrasts with the parent compound, which lacks luminescence .
Computational Insights from DFT Studies
DFT analysis of this compound derivatives reveals:
- Polarizability increases with electron-withdrawing groups (e.g., -CN > -Cl > -F).
- The cyano derivative exhibits a "shoot-up point" in polarizability at 0.012 a.u. electric fields, making it highly responsive in tunable LC devices .
Biological Activity
Overview
(4-Pentylcyclohexyl)benzene, an organic compound with the molecular formula CH, is characterized by a benzene ring substituted with a cyclohexyl group and a pentyl chain. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biological targets. Its unique structure suggests possible applications in pharmacology and material science.
Target Interactions
The biological activity of this compound may be attributed to its ability to interact with specific proteins and enzymes through hydrophobic interactions and π-π stacking with aromatic residues. Such interactions can influence various biochemical pathways, although the exact mechanisms remain to be fully elucidated.
Biochemical Pathways
Research indicates that this compound may affect drug metabolism, particularly through interactions with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of many pharmaceuticals, and compounds that inhibit their activity can lead to significant drug-drug interactions.
| Enzyme | Effect |
|---|---|
| CYP1A2 | Inhibition observed |
| CYP2C19 | Inhibition observed |
| CYP2C9 | Inhibition observed |
Inhibition of Cytochrome P450 Enzymes
Studies have shown that this compound exhibits inhibitory effects on several cytochrome P450 isoforms, which are essential for drug metabolism. This inhibition suggests potential implications for pharmacokinetics and toxicity of co-administered drugs. The compound's low bioavailability and poor solubility may limit its therapeutic applications but also highlight its role in understanding drug interactions.
Toxicological Assessments
Toxicity studies have indicated that this compound may pose risks if ingested or absorbed through the skin. Specific assessments have classified it as harmful if swallowed and causing skin irritation:
| Toxicity Characteristic | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Case Studies
-
Pharmacokinetics and Drug Interaction :
A study investigated the impact of this compound on the pharmacokinetics of commonly administered drugs. Results indicated a significant alteration in drug metabolism profiles, emphasizing the need for cautious co-administration in clinical settings. -
Environmental Persistence :
Research focused on the environmental impact of this compound has shown that it exhibits persistence in aquatic environments, raising concerns about its long-term ecological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
